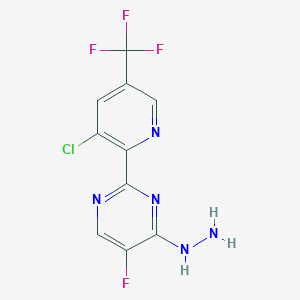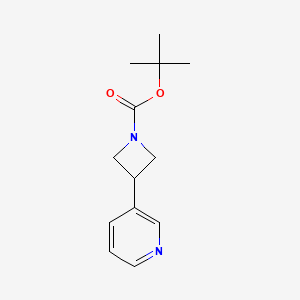
tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate
Vue d'ensemble
Description
“tert-Butyl 3-(aminomethyl)-3-(pyridin-4-yl)azetidine-1-carboxylate” is a compound with a similar structure . It has a molecular weight of 263.34 and is stored at 4 degrees Celsius . It’s an oil in its physical form .
Synthesis Analysis
Azetidines can be synthesized through various methods, including the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Other methods involve the use of microwave irradiation .
Molecular Structure Analysis
The InChI code for “tert-Butyl 3-(aminomethyl)-3-(pyridin-4-yl)azetidine-1-carboxylate” is 1S/C14H21N3O2/c1-13(2,3)19-12(18)17-9-14(8-15,10-17)11-4-6-16-7-5-11/h4-7H,8-10,15H2,1-3H3 .
Chemical Reactions Analysis
Azetidines can undergo various chemical reactions. For instance, Suzuki-Miyaura-type cross-couplings can occur between alkyl iodides and aryl organoborons . Hiyama cross-coupling reactions of arylsilanes with 3-iodoazetidine can provide various 3-arylazetidines .
Physical And Chemical Properties Analysis
“tert-Butyl 3-(aminomethyl)-3-(pyridin-4-yl)azetidine-1-carboxylate” is an oil in its physical form . It has a molecular weight of 263.34 .
Applications De Recherche Scientifique
Ligand Synthesis for Nicotinic Receptors
A notable application of a related compound, tert-butyl (2S)-2-({[5-(trimethylstannyl)pyridin-3-yl]oxy}methyl) azetidine-1-carboxylate, is in the synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine (5d). This compound has potential as a novel ligand for nicotinic receptors. The synthesis involves Stille coupling reactions and deprotection using trifluoroacetic acid (TFA), demonstrating the versatility of such azetidine derivatives in receptor-targeted compound development (Karimi & Långström, 2002).
Chemical Space Exploration
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, has been synthesized through efficient routes, serving as a precursor for further selective derivation on azetidine and cyclobutane rings. This highlights the utility of tert-butyl azetidine derivatives in accessing chemical spaces complementary to piperidine ring systems, crucial for the development of novel compounds (Meyers et al., 2009).
Structural Studies and Drug Design
In another study, the synthesis of amino acid-azetidine chimeras involved the production of enantiopure 3-substituted azetidine-2-carboxylic acids. These chimeras are valuable tools for studying the influence of conformation on peptide activity, indicating the importance of tert-butyl azetidine derivatives in structural studies and drug design (Sajjadi & Lubell, 2008).
Applications in Histamine Receptor Research
A series of 2-aminopyrimidines, including derivatives related to tert-butyl azetidine, were synthesized as ligands for the histamine H4 receptor. This research is significant for understanding the role of azetidine derivatives in histamine receptor research and their potential therapeutic applications (Altenbach et al., 2008).
Nucleophilic Opening Reactions
Intramolecular nucleophilic opening of the oxirane ring in tert-butyl 6-(2-hydroxyethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate, a structurally similar compound, led to the formation of tert-butyl (3aR,7aS)-3a-hydroxyhexahydrofuro[2,3-c]pyridine-6(2H)-carboxylate. This highlights the potential of tert-butyl azetidine derivatives in nucleophilic opening reactions (Moskalenko & Boev, 2014).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl 3-pyridin-3-ylazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-8-11(9-15)10-5-4-6-14-7-10/h4-7,11H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGARHTOLGVQAEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



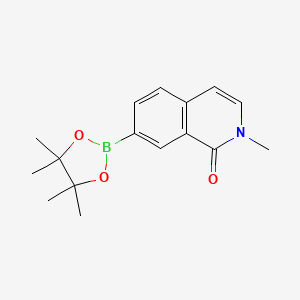

![Spiro[2.2]pentan-1-amine hydrochloride](/img/structure/B1410523.png)
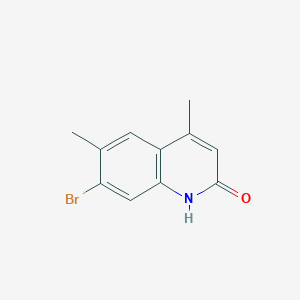
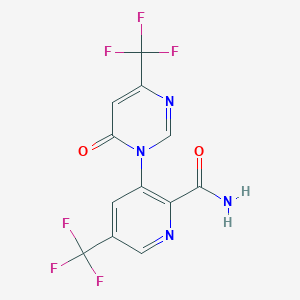
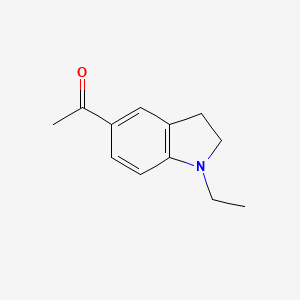
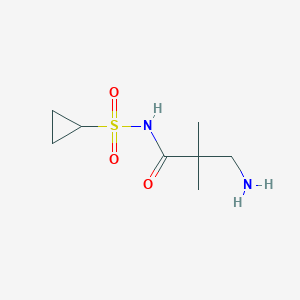

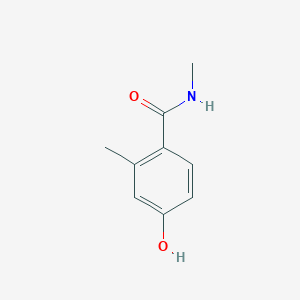
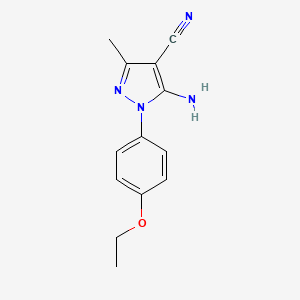
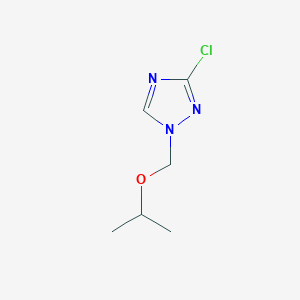
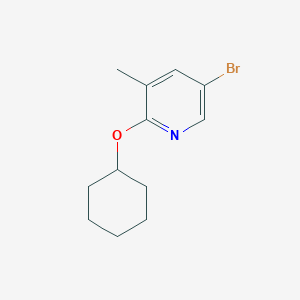
![1-[6-(Trifluoromethyl)pyridin-3-yl]piperidine-4-carboxylic acid](/img/structure/B1410541.png)
